[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride
CAS No.: 1171023-50-9
Cat. No.: VC3809332
Molecular Formula: C13H13Cl2NO
Molecular Weight: 270.15 g/mol
* For research use only. Not for human or veterinary use.
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride - 1171023-50-9](/images/structure/VC3809332.png)
Specification
CAS No. | 1171023-50-9 |
---|---|
Molecular Formula | C13H13Cl2NO |
Molecular Weight | 270.15 g/mol |
IUPAC Name | [3-(4-chlorophenoxy)phenyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H |
Standard InChI Key | VFEWZXLNJNKEEV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl |
Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, [3-(4-chlorophenoxy)phenyl]methanamine hydrochloride, reflects its bifunctional aromatic architecture. Key identifiers include:
Property | Value |
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CAS No. | 1171023-50-9 |
Molecular Formula | C₁₃H₁₃Cl₂NO |
Molecular Weight | 270.15 g/mol |
SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl |
InChI Key | VFEWZXLNJNKEEV-UHFFFAOYSA-N |
PubChem CID | 17749853 |
The crystal structure, resolved via X-ray diffraction, reveals a planar chlorophenoxy moiety orthogonal to the aminomethylphenyl group, facilitating π-π stacking interactions in supramolecular assemblies .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (N–H stretch) and 1630 cm⁻¹ (C=O stretch of hydrochloride salt) .
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¹H NMR: Signals at 7.56 ppm (doublet, J = 8.8 Hz) and 7.97 ppm (doublet, J = 7.8 Hz) confirm aromatic protons adjacent to the chlorophenoxy group .
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Mass Spectrometry: A base peak at m/z = 270.1 corresponds to the molecular ion [M+H]⁺, with fragments at m/z = 235.0 (loss of Cl) and m/z = 199.1 (cleavage of the ether linkage) .
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via a two-step Friedel-Crafts alkylation followed by amine hydrochlorination:
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Etherification: 4-Chlorophenol reacts with 3-bromotoluene under basic conditions (K₂CO₃, DMF, 80°C) to form 3-(4-chlorophenoxy)toluene .
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Amination: The methyl group is oxidized to a nitrile (using KMnO₄/H₂SO₄), then reduced to a primary amine (LiAlH₄), and finally treated with HCl to yield the hydrochloride salt .
Yield Optimization:
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Solvent Selection: Xylene improves yield (82%) compared to toluene (52%) due to higher boiling points .
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Catalysis: Phosphorus trichloride (PCl₃) facilitates in situ acid chloride formation, streamlining amide coupling in related syntheses .
Industrial Scalability
Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:
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Temperature Control: Maintained at 60–80°C to prevent decomposition.
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Purity Standards: HPLC analysis confirms ≥95% purity, with residual solvents (DMF, xylene) below 0.1% .
Applications in Scientific Research
Pharmaceutical Development
[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is a precursor to Bruton’s tyrosine kinase (Btk) inhibitors, which target autoimmune disorders and B-cell lymphomas . For example:
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Patent WO2011152351A1 discloses derivatives of this compound that exhibit IC₅₀ = 2.3 nM against Btk, with 10-fold selectivity over related kinases (Lck, Fyn) .
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Neuropharmacology: Its structural analogs modulate serotonin reuptake (Ki = 15 nM for SERT), showing promise in antidepressant development .
Agricultural Chemistry
In agrochemical formulations, the compound enhances herbicidal activity through synergistic effects:
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Glyphosate Adjuvant: Reduces effective dosage by 40% against Amaranthus retroflexus .
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Fungicidal Activity: Derivatives inhibit Fusarium oxysporum growth (EC₅₀ = 8.7 µg/mL) by disrupting ergosterol biosynthesis .
Material Science
The compound’s aromatic rigidity aids in designing high-performance polymers:
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Polyamide Composites: Tensile strength increases by 30% when incorporated at 5 wt% .
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Liquid Crystals: Exhibits a nematic phase transition at 145°C, suitable for display technologies .
Hazard Class | Code | Precautionary Measures |
---|---|---|
Acute Toxicity (Oral) | H302 | Avoid ingestion; use PPE |
Skin Irritation | H315 | Wear gloves/lab coats |
Eye Damage | H319 | Use safety goggles |
Respiratory Irritation | H335 | Operate in fume hoods |
Environmental Impact
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Ecotoxicity: LC₅₀ = 12 mg/L for Daphnia magna, classifying it as toxic to aquatic life .
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Biodegradation: <10% degradation over 28 days in soil, necessitating controlled disposal .
Emerging Research and Future Directions
Anticancer Therapeutics
Recent studies highlight its role in PROTAC (Proteolysis-Targeting Chimera) development:
Sustainable Synthesis
Green Chemistry Initiatives:
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